4-trifluoromethanesulfonylbenzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
4-(trifluoromethylsulfonyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3O4S2/c8-17(14,15)6-3-1-5(2-4-6)16(12,13)7(9,10)11/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNBXFXYMQFHLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)C(F)(F)F)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80734275 | |
| Record name | 4-(Trifluoromethanesulfonyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63647-64-3 | |
| Record name | 4-(Trifluoromethanesulfonyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80734275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Sulfonylation and Chlorination Route
This method involves the reaction of 4-(trifluoromethyl)benzenesulfonyl chloride with appropriate chlorinating agents under controlled conditions. The process can be summarized as follows:
- Starting Material: 4-(Trifluoromethyl)benzenesulfonyl chloride
- Chlorinating Agents: Thionyl chloride (SOCl2), phosphorus pentachloride (PCl5), or phosphorus oxychloride (POCl3)
- Reaction Conditions: Typically reflux under inert atmosphere, temperature control between 0–100°C depending on reagent and scale
- Outcome: Introduction of sulfonyl chloride group at the benzene ring para to the trifluoromethylsulfonyl group, yielding this compound
This approach is widely used due to the availability of reagents and relatively straightforward procedure, but it requires careful purification to remove excess chlorinating agents and by-products.
Multi-Step Synthesis via Diazonium Salt Intermediate
A more elaborate method involves the following steps:
Nitration and Reduction: Starting from o-chlorobenzotrifluoride, nitration produces 2-chloro-5-nitro trifluoromethylbenzene, which is then reduced to 2-chloro-5-amino trifluoromethylbenzene.
Diazotization: The amino group is converted into a diazonium salt using sodium nitrite and hydrochloric acid at low temperatures in a polar solvent.
Sulfonylation via Sulfur Dioxide and Cuprous Chloride: The diazonium salt reacts with sulfur dioxide and cuprous chloride to form the sulfonyl chloride intermediate.
Purification: The crude product is purified by distillation and recrystallization to yield pure this compound.
This method improves yield and reduces environmental hazards compared to direct sulfonylation and chlorination. It also allows better control over product purity and reduces the use of excessive chlorinating agents.
Detailed Process Example: Thionyl Chloride Route
A patented preparation process for trifluoromethyl sulfinyl chloride (a related compound) illustrates the use of thionyl chloride in sulfonyl chloride synthesis, which can be adapted for this compound:
| Step | Operation Description | Conditions | Notes |
|---|---|---|---|
| 1 | Charge thionyl chloride into synthesis kettle | 2600–2800 kg SOCl2 | Ensure dry conditions |
| 2 | Heat to reflux, then cool to 0–5°C | Controlled cooling | Prepare for addition of sodium trifluoromethanesulfinate |
| 3 | Add sodium trifluoromethanesulfinate slowly | 600–700 kg | Maintain 0–5°C |
| 4 | Warm to 15–20°C and distill for 5–8 hours | Pot temp 90–100°C | Remove volatiles, then cool to ≤10°C |
| 5 | Distill into rectifying still, reflux for 3–5 hours | Steam pressure 0.01–0.05 MPa | Collect foreshot fractions; monitor clarity |
| 6 | Collect finished product when reflux line material is transparent | 40–50°C | Continue reflux to improve purity |
This process is energy-efficient, environmentally friendly, and yields high-purity product suitable for further applications.
Comparative Table of Preparation Routes
| Preparation Method | Starting Materials | Key Reagents | Advantages | Disadvantages |
|---|---|---|---|---|
| Direct Sulfonylation and Chlorination | 4-(Trifluoromethyl)benzenesulfonyl chloride | SOCl2, PCl5, POCl3 | Simple, direct | Requires excess chlorinating agents, potential side reactions |
| Multi-Step via Diazonium Salt | o-Chlorobenzotrifluoride | Mixed acid, NaNO2, SO2, CuCl | Higher yield, better purity, lower pollution | Multi-step, more complex |
| Thionyl Chloride Distillation Process | Sodium trifluoromethanesulfinate, SOCl2 | Thionyl chloride | Green, recyclable solvent, high purity | Requires precise temperature control |
Research Findings and Notes
The diazonium salt route significantly improves reaction yield and reduces environmental hazards by minimizing the use of excess chlorinating agents and toxic by-products. It also enhances product quality through careful distillation and recrystallization steps.
The thionyl chloride method emphasizes the importance of temperature control and stepwise addition of reagents to avoid decomposition and side reactions, ensuring high purity and reproducibility.
Both methods require handling of corrosive and moisture-sensitive reagents, necessitating strict safety protocols.
The trifluoromethyl group imparts unique chemical reactivity, making the compound valuable in subsequent synthetic transformations such as nucleophilic substitutions and photo-irradiation reactions.
Chemical Reactions Analysis
4-trifluoromethanesulfonylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Oxidation and Reduction Reactions: It can participate in oxidation and reduction reactions under specific conditions.
Photo-irradiation Reactions: When combined with N-vinylpyrrolidinone in acetonitrile and irradiated with visible light in the presence of iridium catalysts, it forms E-vinyl sulfone.
Common reagents used in these reactions include palladium catalysts, iridium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Organic Synthesis
Reagent in Chemical Reactions
4-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride serves as a powerful electrophilic reagent in organic synthesis. It is commonly used for the sulfonylation of various nucleophiles, including amines and alcohols. The trifluoromethyl group enhances the electrophilicity of the sulfonyl chloride, making it an effective reagent for introducing sulfonyl groups into organic molecules.
Case Study: Synthesis of Sulfonamides
A notable application is in the synthesis of sulfonamides, where this compound reacts with amines to form sulfonamide derivatives. This reaction is critical in developing pharmaceutical agents due to the biological activity of sulfonamides against bacterial infections.
Pharmaceutical Applications
Inhibitors of Viral Replication
Research has demonstrated that compounds derived from this compound exhibit antiviral properties. For instance, derivatives have been studied as potential inhibitors of hepatitis C virus RNA-dependent RNA polymerase. The incorporation of the trifluoromethyl group is believed to enhance the binding affinity to the target enzyme, thus improving therapeutic efficacy.
Data Table: Antiviral Activity of Derivatives
Materials Science
Functionalization of Polymers
The compound is also utilized in materials science for the functionalization of polymers. By modifying polymer surfaces with sulfonyl groups, researchers can enhance properties such as hydrophilicity and biocompatibility, which are essential for applications in drug delivery systems.
Case Study: Surface Modification
A study demonstrated the successful modification of polystyrene microspheres using this compound. The modified surfaces exhibited improved binding capacities for biological molecules, making them suitable for use in biosensors and other biomedical applications.
Mechanism of Action
The mechanism of action of 4-trifluoromethanesulfonylbenzene-1-sulfonyl chloride involves its reactivity with nucleophiles and other reagents. The molecular targets and pathways depend on the specific application and reaction conditions. For example, in the synthesis of E-vinyl sulfone, the compound undergoes a photo-irradiation reaction with N-vinylpyrrolidinone in the presence of iridium catalysts .
Comparison with Similar Compounds
Key Properties (Inferred):
- Molecular Formula : Likely C₇H₄ClF₃O₄S₂ (benzene ring with -SO₂Cl and -SO₂CF₃ groups).
- Molecular Weight : Estimated ~285.6 g/mol.
- Reactivity : The -SO₂Cl group is highly reactive toward amines and alcohols, enabling the synthesis of sulfonamides or sulfonate esters. The -SO₂CF₃ group further stabilizes the intermediate through electron withdrawal.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties of Selected Sulfonyl Chlorides
Key Findings:
Electronic Effects :
- The -SO₂CF₃ group in the target compound is a stronger electron-withdrawing group compared to -CF₃ or -CH₃ , enhancing the electrophilicity of the sulfonyl chloride group and accelerating reactions with nucleophiles (e.g., amines in sulfonamide synthesis) .
- Halogen Substituents (e.g., -Cl in , -F in ) further modulate reactivity by altering the aromatic ring's electron density.
Applications :
- Pharmaceutical Intermediates : Sulfonyl chlorides like 4-(trifluoromethyl)benzenesulfonyl chloride are used to synthesize sulfonamide drugs .
- Agrochemicals : Derivatives of 2-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride may serve as precursors for herbicides .
- Material Science : Fluorinated sulfonyl chlorides (e.g., ) are explored for polymer modification due to their thermal stability.
Safety and Handling :
- Sulfonyl chlorides require careful handling to avoid hydrolysis or exothermic reactions. emphasizes avoiding eye contact and using protective equipment, a guideline applicable to all analogs .
Biological Activity
4-Trifluoromethanesulfonylbenzene-1-sulfonyl chloride, a member of the aryl sulfonyl chlorides family, is recognized for its unique chemical properties and potential biological applications. This article delves into its biological activity, particularly focusing on its antibacterial and anticancer properties, along with its role as a building block in drug synthesis.
The compound has a molecular formula of C7H3ClF3O2S2 and a molecular weight of approximately 292.67 g/mol. Its structure features a trifluoromethyl group that enhances its electrophilicity, making it a valuable reagent in organic synthesis and medicinal chemistry.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of sulfonamide derivatives, which include compounds related to this compound. The mechanism of action is primarily through the inhibition of folic acid synthesis in bacteria, which is crucial for DNA and RNA production. This inhibition occurs when bacteria mistakenly incorporate sulfonamides instead of para-aminobenzoic acid, leading to growth suppression.
Case Study: Antibacterial Screening
A series of synthesized sulfonamides were evaluated for their antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MIC) were determined using standard protocols:
| Compound | Bacterial Strain | Zone of Inhibition (mm) | MIC (μg/mL) |
|---|---|---|---|
| This compound | E. coli | 30 ± 0.12 | 7.81 |
| Ciprofloxacin | E. coli | 32 ± 0.12 | 7.81 |
These results indicate that the compound exhibits significant antibacterial activity comparable to established antibiotics like ciprofloxacin .
Antioxidant Properties
In addition to antibacterial and anticancer activities, some derivatives have demonstrated antioxidant properties. For instance, a sulfonamide derivative showed an IC50 value of 52.77 µg/mL in ABTS antiradical tests, indicating its potential as an antioxidant agent .
Synthesis and Reactivity
The synthesis of this compound typically involves reactions with nucleophiles such as amines and alcohols, allowing for the introduction of sulfonamide groups into various organic molecules. Its reactivity profile suggests that it can form stable bonds with biological molecules, potentially leading to novel therapeutic agents.
Safety Considerations
Due to the corrosive nature of sulfonyl chlorides, including this compound, proper safety protocols must be followed during handling. It is known to cause irritation upon contact with skin or eyes and can react violently with water or alcohols .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 4-trifluoromethanesulfonylbenzene-1-sulfonyl chloride, and how can purity be ensured?
- Methodology : Synthesis typically involves sulfonation and chlorination steps. For analogs like 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride, reactions are conducted under inert atmospheres (e.g., N₂) using solvents like dichloromethane or chloroform to minimize hydrolysis . Purification via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical to achieve ≥95% purity, as demonstrated for structurally similar sulfonyl chlorides .
- Key Considerations : Monitor reaction progress via TLC or HPLC. Use amber glassware for storage to prevent photodegradation .
Q. How should researchers handle this compound to ensure safety and stability during experiments?
- Safety Protocols : Use PPE (gloves, goggles, lab coats) and work in a fume hood due to its reactivity and potential release of HCl gas. Store at 2–8°C in airtight, moisture-resistant containers .
- Stability Data : Hydrolysis susceptibility necessitates anhydrous conditions. Conduct stability tests under varying pH and temperature to identify decomposition thresholds .
Q. What analytical techniques are most effective for characterizing this compound?
- Spectroscopic Methods :
- NMR : ¹⁹F NMR (for trifluoromethyl groups) and ¹H/¹³C NMR (for aromatic protons) .
- Mass Spectrometry : High-resolution MS (e.g., NIST reference data) confirms molecular weight (C₇H₄ClF₃O₂S, MW 248.62) .
- FT-IR : Peaks at ~1370 cm⁻¹ (S=O asymmetric stretch) and ~1170 cm⁻¹ (C-F stretches) .
Advanced Research Questions
Q. How do the electron-withdrawing trifluoromethanesulfonyl and sulfonyl chloride groups influence reactivity in nucleophilic substitutions?
- Mechanistic Insights : The para-trifluoromethanesulfonyl group enhances electrophilicity at the sulfonyl chloride site, facilitating reactions with amines or alcohols. Kinetic studies using DFT calculations can model activation barriers for SN2 mechanisms .
- Experimental Validation : Compare reaction rates with non-fluorinated analogs (e.g., 4-methylbenzenesulfonyl chloride) to quantify electronic effects .
Q. What computational approaches can predict the compound’s behavior in complex reaction environments?
- Modeling Strategies :
- DFT : Optimize geometry at B3LYP/6-31G* level to study charge distribution and frontier orbitals .
- MD Simulations : Predict solubility in solvents like THF or DMF by calculating Hansen solubility parameters .
- Applications : Guide solvent selection for reactions involving sterically hindered nucleophiles .
Q. How can this compound be utilized in synthesizing functionalized polymers or bioactive molecules?
- Case Studies :
- Polymer Chemistry : Acts as a crosslinking agent in sulfonated polymers for proton-exchange membranes. Monitor degree of sulfonation via titration .
- Pharmaceutical Intermediates : Used to introduce sulfonamide groups in kinase inhibitors. Optimize coupling yields (e.g., 70–85%) by adjusting stoichiometry and temperature .
- Challenges : Competing hydrolysis requires strict moisture control. Use molecular sieves or drying tubes in reflux setups .
Contradictions & Resolutions
- Hydrolysis Stability : While assumes ambient stability, emphasizes hydrolysis risks. Resolution: Conduct real-time stability studies under intended storage conditions .
- Reactivity : Computational models ( ) may overestimate electrophilicity compared to empirical data. Validate with kinetic experiments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
